2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of 4-bromobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and hydrazine hydrate .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Materials Science: Used in the synthesis of novel polymers and resins with unique properties such as high thermal stability and low water absorption.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-5-(4-bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
Uniqueness
Its combination of a bromophenyl group with a pyrazolo[1,5-c][1,3]benzoxazine core makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17BrN2O |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C18H17BrN2O/c1-18(2)21-16(14-5-3-4-6-17(14)22-18)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
WMAKCSUVONRKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4O1)C |
Origin of Product |
United States |
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